N,N-Diethyl-1-naphthamide

描述

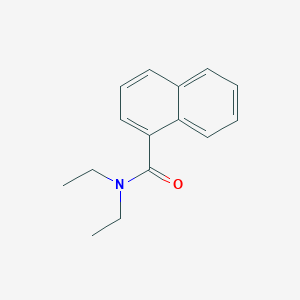

N,N-Diethyl-1-naphthamide is an organic compound belonging to the class of aromatic amides. It is characterized by the presence of a naphthalene ring substituted with a diethylamide group. This compound is known for its applications in various fields, including organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions: N,N-Diethyl-1-naphthamide can be synthesized through the reaction of 1-naphthoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,8-dicarboxylic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of N,N-diethyl-1-naphthylamine.

Substitution: The compound can participate in electrophilic substitution reactions, where the naphthalene ring is substituted with various electrophiles under acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or tetrahydrofuran.

Substitution: Electrophiles like bromine, chlorine, in the presence of Lewis acids such as aluminum chloride.

Major Products:

Oxidation: Naphthalene-1,8-dicarboxylic acid derivatives.

Reduction: N,N-diethyl-1-naphthylamine.

Substitution: Halogenated naphthamide derivatives.

科学研究应用

Organic Synthesis

N,N-Diethyl-1-naphthamide serves as a versatile intermediate in organic synthesis. Its derivatives are utilized in various reactions, including:

- Suzuki-Miyaura Cross-Coupling : DEN derivatives can be transformed into aryl compounds through Suzuki reactions. For example, the mono- and dianion species of N,N-diethylnaphthalene-1,8-dicarboxamide have been successfully coupled with electrophiles to yield 2- and 2,7-substituted products . This method is valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Dearomative Reactions : The palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives, including DEN, has been reported to produce functionalized spirooxindoles with high yields and diastereoselectivity . This reaction mimics the reactivity of conjugated dienes and expands the utility of naphthalene derivatives in synthetic chemistry.

Medicinal Chemistry

The bioactivity of this compound derivatives has been explored in medicinal chemistry:

- Nerve Growth Factor (NGF) Inhibitors : Certain naphthalene derivatives have been identified as potential inhibitors of NGF, which plays a crucial role in neuronal survival and differentiation. This application highlights the potential of DEN compounds in neuropharmacology .

- Proton Sponges : The compound's structure allows it to act as a proton sponge, which can be beneficial in drug design where pH-sensitive interactions are critical .

Materials Science

In materials science, this compound is investigated for its properties that can be harnessed in advanced materials:

- Chiral Catalysts : The utility of naphthalene derivatives in designing chiral catalysts has been established. For instance, the synthesis of 2,7-derivatives of naphthalene has shown promise as novel ligands for titanium catalysts . These catalysts are essential in asymmetric synthesis, which is vital for producing enantiomerically pure compounds.

- Functional Materials : Research indicates that naphthalene-based compounds can be developed into photoswitches and liquid crystals, which have applications in optoelectronics and display technologies .

Table 1: Summary of Key Reactions Involving this compound Derivatives

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | sec-BuLi / TMEDA | 2-Aryl and 2,7-Diaryl products | Variable |

| Palladium-Catalyzed | PdCl₂ / Ligand | Functionalized spirooxindoles | Up to 99% |

| Dearomative Reaction | Mild conditions | Dearomatized products | Moderate |

作用机制

The mechanism of action of N,N-Diethyl-1-naphthamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidase, where it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters. This interaction is facilitated by the compound’s aromatic structure, which allows it to fit into the enzyme’s binding pocket .

相似化合物的比较

N,N-Diethyl-4-bromonaphthamide: Similar in structure but with a bromine substituent, which alters its reactivity and applications.

N,N-Diethyl-1-naphthylamine: A reduced form of N,N-Diethyl-1-naphthamide, differing in its chemical properties and uses.

Uniqueness: this compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

生物活性

N,N-Diethyl-1-naphthamide (CAS 5454-10-4) is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 227.30 g/mol. Its structure consists of a naphthalene moiety with two ethyl groups attached to the nitrogen atom of the amide functional group, which is crucial for its biological activity.

Inhibition of CREB-Mediated Gene Transcription

Recent studies have highlighted this compound's role as an inhibitor of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB). CREB is a transcription factor overexpressed in various cancers, making it a target for therapeutic intervention. Research indicates that this compound can inhibit CREB-mediated gene transcription, thereby reducing cancer cell proliferation without adversely affecting normal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study on Cancer Cell Lines

In a study conducted on multiple cancer cell lines, this compound exhibited potent antiproliferative effects. The compound was tested against a panel including breast (MDA-MB-468), prostate, and lung cancer cells. Results demonstrated that at low micromolar concentrations, it effectively inhibited cell growth while preserving the viability of non-cancerous cells .

Stereodynamics and Rotational Barriers

Research into the stereodynamics of this compound has revealed insights into its rotational barriers concerning bond rotation. Studies using variable-temperature NMR spectroscopy indicated that independent rotation around the N-CO bond is restricted due to steric hindrance created by the diethyl substituents, which may influence its binding affinity and biological activity .

Pharmacological Insights

This compound has been identified as a potential lead compound for developing new anticancer agents. Its ability to selectively inhibit CREB-mediated pathways suggests that it could be utilized in combination therapies aimed at enhancing the efficacy of existing treatments . Furthermore, ongoing research is exploring its interactions with other molecular targets within cancer signaling pathways.

属性

IUPAC Name |

N,N-diethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOIQCLRXFNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969765 | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-10-4 | |

| Record name | 1-Naphthamide,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N,N-Diethyl-1-naphthamide useful in organic synthesis, particularly concerning ketones?

A1: this compound plays a crucial role in enhancing the alkylation of enolizable ketones. Research has shown that when the hydrogen atoms adjacent (α) to the carbonyl group in a ketone are replaced with deuterium, the yield of the alkylation reaction with the lithium salt of this compound significantly increases []. This observation suggests that the compound can suppress undesirable enolization during the reaction, thereby improving the desired product formation.

Q2: How does the structure of this compound relate to its reactivity?

A2: A computational study revealed that this compound exhibits restricted rotation around the nitrogen-carbonyl (N-CO) bond due to steric hindrance []. This restricted rotation, coupled with the bulky nature of the naphthyl and diethyl groups, likely influences the compound's interaction with other reactants. This steric effect could explain the observed suppression of enolization when this compound's lithium salt reacts with deuterated ketones [].

Q3: Can you provide an example of this compound's application in complex molecule synthesis?

A3: Absolutely. this compound is a key component in a highly efficient synthesis of 3-methylcholanthrene []. Specifically, its lithium derivative (2-lithio-1-naphthamide) reacts with the lithium enolate of 5-methylhomophthalic anhydride, ultimately leading to the formation of a crucial spirobislactone intermediate. This synthetic route highlights the utility of this compound in constructing complex polycyclic structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。